molecular formula C8H6F2O B1397016 3-(Difluoromethyl)benzaldehyde CAS No. 945004-44-4

3-(Difluoromethyl)benzaldehyde

Cat. No.: B1397016
CAS No.: 945004-44-4
M. Wt: 156.13 g/mol
InChI Key: VWWBACHLEZWOEK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in organic synthesis. The distinct properties of the difluoromethyl group make this compound a reagent of interest for researchers developing novel molecules in various fields. While specific applications for this isomer are an active area of research, its structure suggests utility as a precursor in pharmaceutical and agrochemical research, where the difluoromethyl group is often used to modulate lipophilicity, metabolic stability, and binding affinity of lead compounds. In material science, it may be employed in the synthesis of ligands for metal-organic frameworks or monomers for specialized polymers. Researchers value this compound for its aldehyde group, which provides a reactive handle for further chemical transformations such as condensations, reductions, and nucleophilic additions. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWBACHLEZWOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718312
Record name 3-(Difluoromethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945004-44-4
Record name 3-(Difluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)benzaldehyde
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Chemical Reactivity and Transformative Potential of 3 Difluoromethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3-(Difluoromethyl)benzaldehyde is a hub of reactivity, readily participating in a variety of classical carbonyl transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions, Including Oxime and Schiff Base Formation

Condensation reactions are fundamental transformations of aldehydes, enabling the construction of more complex molecular architectures. This compound readily undergoes such reactions with various nucleophiles.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation typically occurs under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. For instance, the condensation with fluorinated anilines or carbohydrazides proceeds efficiently, yielding Schiff bases that are of interest for their potential biological activities and as ligands in coordination chemistry rsc.orgrsc.org.

Oxime Formation: Treatment of this compound with hydroxylamine (B1172632) results in the formation of the corresponding oxime. This reaction is a reliable method for converting aldehydes into their oxime derivatives, which are valuable intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides.

Knoevenagel Condensation: The Knoevenagel condensation provides a powerful method for carbon-carbon bond formation. This compound reacts with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine, to yield α,β-unsaturated products rsc.orgresearchgate.neteurjchem.com. These products are versatile precursors for the synthesis of various heterocyclic compounds and functionalized molecules.

ReactantCatalyst/ConditionsProduct TypeReference Example
Primary Amine (e.g., Isoniazid)Ethanol (B145695), RefluxSchiff Base (Imine)Condensation of fluorinated benzaldehydes with isoniazid (B1672263) rsc.org
HydroxylamineMild acid or baseOximeGeneral reaction of aldehydes with hydroxylamine
MalononitrilePiperidine, Ethanol, RTα,β-Unsaturated DinitrileKnoevenagel condensation of benzaldehydes nih.govresearchgate.neteurekaselect.com
Ethyl CyanoacetatePiperidine, Ethanol, Refluxα,β-Unsaturated CyanoesterGeneral Knoevenagel-Doebner modification researchgate.netlongdom.org
Table 1: Examples of Condensation Reactions Involving the Aldehyde Functionality.

Carbonyl Reduction Pathways

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding (3-(difluoromethyl)phenyl)methanol. This transformation is a cornerstone of organic synthesis, providing access to benzylic alcohols that are key intermediates for further functionalization.

Standard reducing agents are effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a mild and selective reagent that efficiently reduces the aldehyde without affecting the difluoromethyl group or the aromatic ring rsc.orgorganic-chemistry.org. For less selective but more powerful reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be employed, although greater care is required due to its higher reactivity.

ReagentSolventProductTypical Conditions
Sodium Borohydride (NaBH₄)Methanol or Ethanol(3-(difluoromethyl)phenyl)methanol0°C to Room Temperature
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THF(3-(difluoromethyl)phenyl)methanol0°C followed by aqueous workup
Table 2: Common Reagents for the Reduction of this compound.

Carbonyl Oxidation Pathways

Oxidation of the aldehyde group in this compound provides a direct route to 3-(difluoromethyl)benzoic acid, a valuable building block for the synthesis of pharmaceuticals and other fine chemicals. A variety of oxidizing agents can accomplish this transformation effectively.

Potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, is a classic and potent method for oxidizing aromatic aldehydes. Milder and more selective reagents are also commonly used. For example, Oxone (potassium peroxymonosulfate) in a solvent like DMF provides a simple and efficient protocol for the oxidation of aldehydes to carboxylic acids at room temperature nih.gov. Another approach involves using sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. These methods are generally high-yielding and tolerate the difluoromethyl group.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, is a primary method for forming new carbon-carbon bonds and constructing secondary alcohols. The nucleophilic carbon of the organometallic species adds to the electrophilic carbonyl carbon of the aldehyde.

For example, the addition of a Grignard reagent like methylmagnesium bromide (CH₃MgBr) or phenylmagnesium bromide (PhMgBr) to this compound, followed by an acidic workup, yields the corresponding secondary alcohol bartleby.comchegg.com. This reaction is highly versatile, allowing for the introduction of a wide array of alkyl, aryl, and vinyl groups at the carbonyl carbon.

Organometallic ReagentIntermediateFinal ProductGeneral Reaction
Alkyl/Aryl Magnesium Halide (R-MgX)Magnesium AlkoxideSecondary AlcoholGrignard Reaction bartleby.com
Alkyl/Aryl Lithium (R-Li)Lithium AlkoxideSecondary AlcoholOrganolithium Addition
Table 3: Addition of Organometallic Reagents to this compound.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is generally considered to be chemically robust. However, its C-H bond possesses a degree of acidity that can be exploited for functionalization, offering a pathway to modify this moiety without resorting to the more challenging C-F bond activation.

Carbon-Fluorine Bond Functionalization Strategies

While direct cleavage of the strong C-F bonds in a difluoromethyl group is difficult, functionalization can be achieved by targeting the benzylic C-H bond. This approach circumvents the high energy barrier associated with C-F activation and opens up unique avenues for reactivity.

A key strategy involves the deprotonation of the C-H bond within the Ar-CF₂H group. The use of a strong base in combination with a Lewis acid can generate a nucleophilic Ar-CF₂⁻ synthon. This reactive intermediate can then be trapped by a variety of electrophiles, enabling the construction of new benzylic Ar-CF₂-R linkages snmjournals.org. This methodology effectively transforms the typically inert difluoromethyl group into a handle for nucleophilic difluoromethylation.

Another approach involves the oxidative activation of the benzylic C-H bond. For example, a metal-free method has been developed for the radiofluorination of aryl-CFH₂ intermediates to form [¹⁸F]aryl-CF₂H products rsc.orgnih.govnih.gov. This process involves the generation of a benzylic radical through oxidation, which is then trapped by a fluorine source. While this specific example builds the difluoromethyl group, it highlights the reactivity of the benzylic C-H bond as a site for functionalization. These strategies demonstrate that the difluoromethyl group is not merely a passive substituent but can participate in sophisticated chemical transformations.

Reactivity of Generated Difluoromethyl Anions

The difluoromethyl group (-CHF2) is a significant pharmacophore, acting as a lipophilic bioisostere for hydroxyl, thiol, or amide functionalities. While the direct deprotonation of the difluoromethyl group on an aromatic ring to generate a difluoromethyl anion is challenging, the aldehyde functionality in this compound is a prime target for nucleophilic attack, including by externally generated difluoromethyl anions or their synthetic equivalents. This reactivity allows for the synthesis of α,α-difluoromethylated alcohols.

Key reagents for the nucleophilic difluoromethylation of aromatic aldehydes include (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H), phenylsulfonyl difluoromethane (B1196922) (PhSO2CF2H), and bromodifluoromethane (B75531) (CHBrF2) in the presence of a reducing agent like zinc. acs.org For instance, PhSO2CF2H and Me3SiCF2SO2Ph have been established as effective nucleophilic difluoromethylation reagents for aldehydes. nih.gov

The reaction of an aromatic aldehyde with a difluoromethylating agent typically proceeds via the addition of a difluoromethyl nucleophile to the carbonyl carbon. Catalytic enantioselective methods have been developed using chiral catalysts, such as cinchona alkaloid-derived quaternary ammonium (B1175870) salts, to produce chiral difluoromethylated secondary alcohols. nih.gov The reaction between an aromatic aldehyde and PhSO2CF2H can be performed under phase-transfer conditions, offering moderate to excellent yields. nih.gov

A notable study on the enantioselective difluoromethylation of benzaldehyde (B42025) using PhSO2CF2H explored various chiral catalysts and reaction conditions. The results, summarized in the table below, demonstrate the influence of the catalyst, base, and solvent on the yield and enantiomeric excess (ee) of the resulting α-(difluoromethyl)benzyl alcohol.

Table 1. Enantioselective Difluoromethylation of Benzaldehyde with PhSO2CF2H nih.gov
CatalystBaseSolventTemperature (°C)Yield (%)ee (%)
Quinine-derived ammonium saltKOH (solid)Toluene-408529
Quinidine-derived ammonium saltKOH (solid)Toluene-408831
Cinchonine-derived ammonium saltKOH (solid)Toluene-607545
Cinchonidine-derived ammonium saltKOH (solid)Toluene-608151

This table illustrates the substrate-dependent nature of the enantioselectivity in nucleophilic difluoromethylation reactions of aromatic aldehydes.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzaldehyde Ring

The benzaldehyde ring in this compound is substituted with two electron-withdrawing groups (EWGs): the aldehyde group (-CHO) and the difluoromethyl group (-CHF2). Both groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. wikipedia.orguci.edu

The aldehyde group is a meta-director due to its strong -I (inductive) and -R (resonance) effects, which withdraw electron density from the ortho and para positions, making the meta position relatively less deactivated. libretexts.orgsavemyexams.com Similarly, the difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect) and also acts as a meta-director. savemyexams.com

In this compound, the directing effects of these two groups are reinforcing.

The -CHO group at C1 directs incoming electrophiles to the C3 and C5 positions.

The -CHF2 group at C3 directs incoming electrophiles to the C1, C5, and C-meta' (C-ortho to CHO) positions.

The C5 position is meta to both substituents, making it the most favorable site for electrophilic attack, although the reaction will be sluggish due to the strong deactivation of the ring. Attack at other positions would result in a destabilized cationic intermediate (arenium ion). youtube.com

Table 2. Directing Effects of Substituents on the Benzaldehyde Ring
SubstituentPositionElectronic EffectReactivity EffectDirecting Position
-CHOC1-I, -RStrongly DeactivatingMeta (C3, C5)
-CHF2C3-IStrongly DeactivatingMeta (C1, C5)

Conversely, the presence of two strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) , provided a suitable leaving group (such as a halogen) is present on the ring. chemistrysteps.comlibretexts.org For an SNAr reaction to occur, the leaving group must be positioned ortho or para to at least one of the electron-withdrawing groups to allow for resonance stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.org For example, in a hypothetical 4-halo-3-(difluoromethyl)benzaldehyde, the halogen at C4 is ortho to the -CHF2 group and para to the -CHO group, making it highly activated for displacement by a nucleophile.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of aromatic compounds. For this compound, these reactions typically require prior functionalization of the aromatic ring with a halide or triflate to serve as the electrophilic partner in the catalytic cycle. A common synthetic strategy would involve the introduction of a bromine or iodine atom at the C5 position via electrophilic halogenation, creating a versatile precursor for various coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an aryl halide. nih.govorganic-chemistry.org A hypothetical 5-bromo-3-(difluoromethyl)benzaldehyde could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds. These reactions are known for their mild conditions and tolerance of a wide range of functional groups, including aldehydes. nih.gov

Table 3. Representative Suzuki-Miyaura Coupling Reaction
Aryl HalideBoronic Acid/EsterCatalystBaseSolventProduct
5-Bromo-3-(difluoromethyl)benzaldehydePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O5-Phenyl-3-(difluoromethyl)benzaldehyde

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is highly effective for synthesizing arylalkynes. A halogenated this compound derivative would readily participate in this transformation.

Table 4. Representative Sonogashira Coupling Reaction
Aryl HalideAlkynePd CatalystCu Co-catalystBaseProduct
5-Iodo-3-(difluoromethyl)benzaldehydePhenylacetylenePd(PPh3)2Cl2CuITriethylamine5-(Phenylethynyl)-3-(difluoromethyl)benzaldehyde

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method could be used to introduce vinyl groups onto the this compound scaffold. nih.gov

Table 5. Representative Heck Coupling Reaction
Aryl HalideAlkeneCatalystBaseSolventProduct
5-Bromo-3-(difluoromethyl)benzaldehydeStyrenePd(OAc)2Et3NDMF5-((E)-2-Phenylvinyl)-3-(difluoromethyl)benzaldehyde

Another advanced strategy for derivatization is direct C-H bond activation/functionalization . acs.orgnih.gov Transition metal catalysts can selectively activate C-H bonds, often directed by a nearby functional group. The aldehyde group in this compound could potentially direct a catalyst to functionalize the C2 or C4 (ortho) positions, providing a more atom-economical route to derivatives without the need for pre-halogenation. researchgate.net

Derivatives of 3 Difluoromethyl Benzaldehyde: Synthesis and Research Applications

Pyrazole-4-Carboxylic Oxime Ester Derivatives of 3-(Difluoromethyl)benzaldehyde

Researchers have designed and synthesized novel pyrazole-4-carboxylic oxime ester derivatives based on the this compound scaffold to explore their potential as antifungal agents. nyxxb.cnresearchgate.net These compounds are developed from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, an intermediate used in the commercial production of several fungicides. wikipedia.org

The synthesis of 3-(difluoromethyl)-1-methyl pyrazole-4-carboxylic oxime esters is a multi-step process. The general strategy involves the reaction of an intermediate benzaldehyde (B42025) oxime with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. researchgate.net This key step is an esterification reaction where the hydroxyl group of the oxime attacks the carbonyl carbon of the acid chloride, leading to the formation of the oxime ester linkage. The configuration of the final oxime ester product has been confirmed as the E-isomer through X-ray single crystal diffraction analysis. nyxxb.cn

The required intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, can be synthesized through several pathways. One established method involves treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride, followed by a cyclization reaction with methyl hydrazine. wikipedia.org The resulting pyrazole (B372694) ester is then hydrolyzed with sodium hydroxide (B78521) to yield the carboxylic acid. wikipedia.org

Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of these pyrazole oxime ester derivatives influences their antifungal activity against various plant pathogens. researchgate.netresearcher.life Bioassays have demonstrated that many of these compounds exhibit significant antifungal activities. nyxxb.cnresearcher.life

For instance, studies on a series of eighteen novel derivatives showed that specific substitutions on the benzaldehyde ring significantly impact efficacy. nyxxb.cn Compound 9d , which features a 2,6-dichlorobenzaldehyde (B137635) moiety, displayed excellent activity against Valsa mali (EC₅₀ = 0.89 µg/mL). nyxxb.cn Similarly, compound 9r , containing a 2,4,6-trichlorobenzaldehyde (B1312254) group, was notably active against Gaeumannomyces graminis (EC₅₀ = 3.34 µg/mL). nyxxb.cn The activity of these compounds was found to be superior or comparable to the lead compound L1 and the commercial fungicide trifloxystrobin. nyxxb.cn

Further research on fifteen other derivatives confirmed that their antifungal properties were effective against a range of fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani, when tested at a concentration of 50 ppm. researchgate.netresearcher.life Molecular docking simulations have been employed to support these SAR studies, providing insights into the binding interactions between the compounds and their target enzymes. researchgate.net

Antifungal Activity (EC₅₀ in µg/mL) of Selected Pyrazole Oxime Ester Derivatives nyxxb.cn
CompoundSubstituent on Benzaldehyde RingValsa maliGaeumannomyces graminis
9d2,6-Dichloro0.89Not Reported
9r2,4,6-TrichloroNot Reported3.34
L1 (Lead Compound)2-chloro-6-fluorobenzaldehyde>506.12
TrifloxystrobinReference Fungicide1.1225.34

Schiff Base Derivatives of this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are synthesized from the reaction of a primary amine and a carbonyl compound and are widely studied for their diverse applications, including in materials science for their optical properties. mediresonline.orgbohrium.com

The synthesis of Schiff bases from this compound follows a classic condensation reaction pathway. mediresonline.orgbohrium.com In this reaction, the carbonyl carbon of this compound is attacked by the nucleophilic nitrogen atom of a primary amine. This is typically carried out in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as acetic acid, to facilitate the dehydration process. bohrium.com The reaction results in the formation of the characteristic imine or azomethine (-CH=N-) functional group, with the elimination of a water molecule. bepls.com

Schiff base derivatives are of significant interest for their potential applications in non-linear optical (NLO) devices. nih.gov NLO materials can alter the properties of light, which is crucial for technologies in optical switching and photonics. nih.govnih.gov The NLO response of a Schiff base is influenced by its molecular structure, particularly the presence of an extended π-conjugated system that often includes the azomethine linkage and aromatic rings. nih.gov

The presence of strong electron-withdrawing groups, such as the difluoromethyl group, can enhance the molecule's first-order hyperpolarizability (β), a key parameter for NLO activity. nih.gov Theoretical studies using Density Functional Theory (DFT) are commonly employed to calculate NLO parameters like dipole moment, polarizability, and hyperpolarizability. researchgate.netasianpubs.org These computational investigations help in predicting the NLO capabilities of new Schiff base structures and understanding the relationship between molecular geometry and optical response, guiding the synthesis of promising candidates for NLO applications. acs.orgresearchgate.net

γ-Butyrolactone Derivatives Derived from Related Fluorinated Benzaldehydes

The γ-butyrolactone (GBL) scaffold is a core structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities. ufms.brresearchgate.net The synthesis of GBL derivatives, particularly those incorporating fluorine, is an area of significant interest. One prominent method for constructing the carbon skeleton necessary for GBLs is the Reformatsky reaction, which involves the addition of an organozinc enolate, typically derived from an α-haloester, to a carbonyl compound like an aldehyde or ketone. organic-chemistry.orgbeilstein-journals.org

Fluorinated benzaldehydes are suitable substrates for this reaction, leading to the formation of β-hydroxy esters, which are key intermediates for γ-butyrolactones. The reaction of ethyl bromodifluoroacetate with aromatic aldehydes, including fluorinated variants, in the presence of a zinc promoter, yields α,α-difluoro-β-hydroxy esters. le.ac.uk The development of asymmetric Reformatsky reactions allows for the enantioselective synthesis of these chiral intermediates. For instance, using diethylzinc (B1219324) as a promoter in the presence of chiral ligands like N-methylephedrine can achieve good yields and enantiomeric excess. le.ac.uk

Recent advancements have focused on one-pot procedures under mild conditions. An asymmetric Reformatsky reaction of ethyl iododifluoroacetate with aromatic ketones, a process that can be extended to aldehydes, has been developed using diethylzinc activation at low temperatures (-40 °C). This method provides high yields and excellent enantiomeric excesses (81-91%) in the presence of chiral amino alcohol ligands. le.ac.uk These β-hydroxy ester products can then be cyclized to form the corresponding γ-butyrolactone derivatives.

Table 1: Asymmetric Reformatsky Reaction with Fluorinated Reagents and Aromatic Carbonyls
Fluorinated ReagentCarbonyl SubstratePromoter/ActivatorChiral Ligand ExampleEnantiomeric Excess (ee)
Ethyl bromodifluoroacetateBenzaldehydeDiethylzincN-Methylephedrine69%
Ethyl iododifluoroacetateAromatic KetonesDiethylzinc(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol81-91%

Exploration of Novel Biologically Active Compounds Synthesized from this compound Precursors

The incorporation of the difluoromethyl group is a key strategy in modern drug discovery, often leading to improved pharmacokinetic and pharmacodynamic properties. nih.gov this compound is a versatile precursor for synthesizing novel heterocyclic compounds with potential biological activity. A notable example is the synthesis of 3-difluoromethyl-quinoxalin-2-ones. The quinoxalin-2-one core is a privileged scaffold found in many bioactive compounds, and modifications at the C-3 position are a common tactic to enhance biological activity. nih.gov

Researchers have developed a practical and efficient method for the direct difluoromethylation of quinoxalin-2-ones using a visible-light-driven photoredox-catalyzed reaction. nih.gov In this process, a range of quinoxalin-2-one substrates react with an S-(difluoromethyl)sulfonium salt, which serves as a difluoromethyl radical source, in the presence of a photocatalyst. nih.gov This approach demonstrates broad substrate scope and good functional group tolerance, providing access to a variety of 3-difuoromethyl-quinoxalin-2-ones in moderate to good yields. nih.gov The potential of this synthesis is highlighted by its application to modify a known antiviral agent, suggesting that the introduction of the CF₂H group could lead to compounds with significantly improved antiviral activity. nih.gov

Table 2: Synthesis of 3-Difluoromethyl-Quinoxalin-2-One Derivatives via Visible-Light Photocatalysis
Quinoxalin-2-one Precursor (Substituent)ProductYield
1-Methyl-quinoxalin-2-one3-Difluoromethyl-1-methyl-quinoxalin-2-one85%
1-Phenyl-quinoxalin-2-one3-Difluoromethyl-1-phenyl-quinoxalin-2-one72%
6-Chloro-1-methyl-quinoxalin-2-one6-Chloro-3-difluoromethyl-1-methyl-quinoxalin-2-one81%
6-Bromo-1-methyl-quinoxalin-2-one6-Bromo-3-difluoromethyl-1-methyl-quinoxalin-2-one78%
1,7-Dimethyl-quinoxalin-2-one3-Difluoromethyl-1,7-dimethyl-quinoxalin-2-one80%

Data synthesized from research findings on the difluoromethylation of quinoxalin-2-ones. nih.gov

Utilization in the Preparation of Specialty Chemicals and Materials

Beyond pharmaceuticals, fluorinated compounds like those derived from this compound are critical intermediates in the agrochemical and materials science sectors. nbinno.cominnospk.com The introduction of fluorine atoms can enhance the efficacy of pesticides and herbicides and is used in the creation of advanced materials such as high-performance polymers and coatings. nbinno.com

Agrochemicals: The difluoromethyl group is present in several modern agrochemicals. For example, Isoflucypram, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, features a 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide structure. ccspublishing.org.cn The synthesis of such pyrazole cores often relies on building blocks that can be prepared from precursors like fluorinated benzaldehydes. The unique properties imparted by the difluoromethyl group contribute to the fungicide's long-lasting efficacy against a range of crop diseases. ccspublishing.org.cn

Material Science: In materials science, fluorinated compounds are valued for their chemical stability and resistance to degradation. nbinno.com Benzaldehyde derivatives are used in the synthesis of polymers and coatings. The presence of a difluoromethyl group on the aromatic ring can alter the physical properties of these materials, such as thermal stability, surface properties (e.g., hydrophobicity), and refractive index. These characteristics make them suitable for specialty applications in electronics, optics, and protective coatings. While specific examples utilizing this compound are proprietary or less common in open literature, its structural analog, 3-(trifluoromethyl)benzaldehyde, is a known component in the creation of such advanced materials. nbinno.com

Compound Index

Compound Name
This compound
γ-Butyrolactone
Ethyl bromodifluoroacetate
Ethyl iododifluoroacetate
N-methylephedrine
3-Difluoromethyl-quinoxalin-2-one
S-(difluoromethyl)sulfonium salt
Isoflucypram
3-(Trifluoromethyl)benzaldehyde

Advanced Spectroscopic and Structural Elucidation Studies of 3 Difluoromethyl Benzaldehyde and Its Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-(Difluoromethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR each offer unique insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-(difluoromethoxy)benzonitrile, shows a characteristic triplet for the proton of the difluoromethoxy group at δ 6.61 ppm with a large coupling constant (J = 72.4 Hz) due to coupling with the two adjacent fluorine atoms. rsc.org For this compound, the proton of the -CHF₂ group is expected to exhibit a similar triplet splitting pattern. The aldehydic proton should appear as a singlet in the downfield region, typically around δ 10.0 ppm. The aromatic protons will display complex splitting patterns in the aromatic region (δ 7.0-8.5 ppm), influenced by their positions on the benzene (B151609) ring and coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-195 ppm. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms, with a typical chemical shift observed for a difluoromethyl group attached to a benzene ring around 113 ppm and a large ¹JCF coupling constant of approximately 255 Hz. rsc.org The aromatic carbons will show distinct signals in the δ 120-140 ppm region, with their chemical shifts influenced by the electronic effects of the aldehyde and difluoromethyl substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show a doublet for the two equivalent fluorine atoms of the -CHF₂ group, resulting from coupling with the single proton attached to the same carbon. For instance, in 4-(difluoromethoxy)benzonitrile, the two fluorine atoms of the difluoromethoxy group appear as a doublet at δ -82.35 ppm with a coupling constant of J = 72.5 Hz. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~10.0 Singlet - -CHO
~7.5-8.2 Multiplet - Aromatic-H
~6.7 Triplet ~56 -CHF₂
¹³C ~192 Singlet - -CHO
~125-140 Multiplet - Aromatic-C
~115 Triplet ~240 -CHF₂

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound (C₈H₆F₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

The expected molecular ion peak [M]⁺ in the mass spectrum would correspond to the exact mass of the molecule. Fragmentation patterns in the mass spectrum can also provide structural information. A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO), leading to a prominent [M-CHO]⁺ fragment. In the case of this compound, this would result in a difluoromethylbenzene cation. Further fragmentation may involve the loss of fluorine atoms or the difluoromethyl group itself. A study on the gas-phase dissociation of polyfluorinated aromatics has shown the expulsion of difluorocarbene (:CF₂) as a possible fragmentation pathway. researchgate.net

Table 2: Expected HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M]⁺ C₈H₆F₂O⁺ 156.0386
[M-H]⁺ C₈H₅F₂O⁺ 155.0308

X-ray Diffraction Analysis for Solid-State Structure Determination

For a derivative of this compound that forms suitable crystals, X-ray diffraction analysis would reveal the planarity of the benzene ring, the orientation of the aldehyde and difluoromethyl groups relative to the ring, and any intermolecular interactions such as hydrogen bonding or π-π stacking in the crystal lattice. The C-F bond lengths within the difluoromethyl group and the C-C and C-O bond lengths of the aldehyde group would be determined with high precision.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The C=O stretching vibration of the aldehyde group typically appears as a strong band in the region of 1700-1720 cm⁻¹. The C-H stretching vibration of the aldehyde group gives rise to two weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring will produce bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations of the difluoromethyl group are anticipated to be strong and fall in the range of 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum. The aromatic ring vibrations often give rise to strong and characteristic Raman bands. The symmetric C-F stretching mode of the -CHF₂ group is expected to be a strong and polarized band in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3000-3100 FT-IR, Raman
Aldehyde C-H Stretch 2720, 2820 FT-IR
C=O Stretch 1700-1720 FT-IR, Raman
Aromatic C=C Stretch 1450-1600 FT-IR, Raman

Computational Chemistry and Mechanistic Investigations of 3 Difluoromethyl Benzaldehyde

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for investigating the electronic structure and properties of molecules. A theoretical investigation of 3-(difluoromethyl)benzaldehyde would typically begin with DFT calculations to establish its fundamental properties.

Optimization of Molecular Geometry and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this, a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) would be selected to solve the Kohn-Sham equations.

The output of such a calculation would provide precise data on bond lengths (in Ångströms), bond angles, and dihedral angles. For instance, it would detail the C-C bond lengths within the benzene (B151609) ring, the C-C bond to the aldehyde group, the C=O bond of the aldehyde, and the C-C, C-H, and C-F bonds associated with the difluoromethyl group. These theoretical values are often compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. Studies on related molecules like 3-fluorobenzaldehyde (B1666160) have successfully used DFT to characterize different conformers (cis and trans) arising from the orientation of the aldehyde group relative to the ring substituent.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for understanding a molecule's reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

A DFT calculation would provide the energy levels of these orbitals. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For this compound, it would be expected that the HOMO is distributed over the benzene ring, while the LUMO is localized on the electron-withdrawing aldehyde and difluoromethyl groups.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale where red typically indicates regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green represents neutral potential.

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen atom of the aldehyde group, identifying it as a primary site for protonation or interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms and particularly on the carbonyl carbon, highlighting its electrophilic nature.

Thermodynamic Property Calculations

DFT calculations, combined with frequency analysis, can be used to predict various thermodynamic properties at different temperatures. These properties include standard enthalpy (H°), entropy (S°), Gibbs free energy (G°), and heat capacity (Cp). Frequency calculations are first performed on the optimized geometry to ensure it is a true minimum (i.e., no imaginary frequencies). These calculations are vital for predicting the spontaneity and energy changes of reactions involving the compound.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Reaction Coordinate Pathways

To understand a reaction mechanism, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction pathway. A TS structure is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency in its vibrational spectrum.

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT calculations could be employed to model the reactants, the transition state, and the products. By calculating the energies of these structures, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. Following the intrinsic reaction coordinate (IRC) from the transition state would confirm that it connects the intended reactants and products, thus mapping out the entire reaction coordinate pathway. Such studies on related fluorinated compounds have been crucial in understanding reaction selectivity and the role of catalysts.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. The strength of this interaction is often quantified by a docking score or binding energy.

Although specific molecular docking studies featuring this compound as the ligand were not identified, research on structurally related compounds provides insight into the types of interactions that could be expected. For example, derivatives of 2-difluoromethylbenzimidazole have been investigated as potential inhibitors for enzymes like PI3Kα. nih.gov In these studies, molecular docking simulations are used to predict the binding mode and affinity of the ligands to the active site of the enzyme.

A typical molecular docking study would generate data on the binding affinity and the key interactions between the ligand and the target protein. The table below provides a hypothetical representation of such data for this compound docked with a generic protein target.

ParameterValue
Binding Affinity (kcal/mol)[Data not available]
Hydrogen Bond Interactions[Data not available]
Hydrophobic Interactions[Data not available]
van der Waals Interactions[Data not available]

This table is for illustrative purposes only, as specific molecular docking data for this compound was not found in the available search results. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger binding. The types of interactions listed are crucial for the stability of the ligand-protein complex.

Potential Applications and Future Research Directions

Utility in Pharmaceutical Synthesis and Drug Discovery Pipelines

The difluoromethyl group is a privileged motif in medicinal chemistry, and 3-(Difluoromethyl)benzaldehyde serves as a crucial starting point for its incorporation into potential therapeutic agents. The incorporation of a CF₂H group into biologically active molecules is a well-established strategy for identifying lead compounds and drug candidates. nih.gov This is because the moiety can enhance metabolic stability, improve cell membrane permeability, and increase lipophilicity, all of which can lead to more favorable pharmacokinetic profiles. nih.gov

The CF₂H group is particularly notable for its ability to act as a bioisostere for common pharmacophores like alcohol, thiol, or amine groups. It can also serve as a hydrogen bond donor, which can enhance binding affinity and specificity to biological targets. nih.gov A practical application of this principle is seen in the synthesis of 3-diflouromethyl-quinoxalin-2-ones, a class of compounds of great interest to pharmaceutical chemists. nih.gov The development of visible-light-driven difluoromethylation reactions to produce these quinoxalinones highlights the demand for efficient methods to create such structures. nih.gov By providing the pre-formed 3-(difluoromethyl)phenyl scaffold, the title aldehyde allows for more conventional synthetic transformations to build molecular complexity, streamlining the path to novel drug candidates.

Role as a Key Building Block in Agrochemical Development

In the agrochemical industry, fluorine-containing compounds are critical for the development of new and effective pesticides, herbicides, and fungicides. nih.gov It is estimated that approximately 50% of crop protection products currently under development contain fluorine. The inclusion of fluorinated groups like difluoromethyl can significantly enhance the efficacy of an active ingredient. These enhancements are often attributed to increased lipophilicity, which improves the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.

Furthermore, the strength of the carbon-fluorine bond often imparts greater metabolic stability, making the agrochemical more resistant to degradation within the target organism or in the environment. This can lead to longer-lasting activity and potentially lower application rates. This compound is a valuable precursor for synthesizing new agrochemicals that leverage these benefits. Its aldehyde functionality provides a reactive handle for elaboration into a wide variety of structures, enabling researchers to develop novel compounds with targeted activity against specific agricultural pests and diseases.

Contributions to Materials Science through Specialty Chemical Synthesis

The introduction of fluorinated groups into polymers and other materials can bestow unique and highly desirable properties, including high thermal stability, chemical inertness, and specific optoelectronic characteristics. While direct applications of this compound in materials science are an emerging area, its potential is significant. It can serve as a monomer or a modifying agent for the synthesis of specialty polymers.

For instance, fluorinated polyimides are known to exhibit excellent long-term thermo-oxidative stability, reduced water absorption, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. scilit.com The aldehyde group of this compound allows for its incorporation into polymer backbones through condensation reactions, such as the formation of polyimines or its use in phenolic resin-type materials. The presence of the difluoromethylphenyl moiety is expected to enhance the performance of these materials, contributing to improved chemical resistance, thermal stability, and specific surface properties. This makes it a building block of interest for creating high-performance polymers for advanced technological applications. nih.gov

Development of Innovative Synthetic Methodologies for Fluoroorganic Compounds

The growing importance of fluoroorganic compounds has spurred the development of new and efficient synthetic methods. Building blocks like this compound are central to these efforts, but their utility is dependent on the availability of robust methods for their synthesis. The development of novel difluoromethylation techniques is an active area of research. cas.cn For example, difluorocarbene has been identified as a versatile and reactive intermediate for introducing the CF₂H group onto various substrates. cas.cn

Once obtained, this compound is a versatile intermediate for further chemical transformations. innospk.com Its aldehyde functional group is a gateway to a multitude of classical organic reactions, including Wittig olefinations, aldol (B89426) condensations, reductive aminations, and the formation of imines and oximes. innospk.com This reactivity allows chemists to readily construct more complex molecules containing the 3-(difluoromethyl)phenyl fragment. Future research will likely focus on both streamlining the synthesis of this compound itself and expanding the portfolio of advanced transformations that use it as a substrate to build novel fluoroorganic molecules.

Future Exploration of Novel Biological Activities and Structure-Activity Relationships

Benzaldehyde (B42025) and its derivatives are known to possess a wide range of biological activities, including antifungal, antimicrobial, insecticidal, and anti-inflammatory properties. mdpi.com The unique electronic properties and steric profile of the difluoromethyl group suggest that derivatives of this compound are promising candidates for biological screening programs. Future research will likely focus on the systematic synthesis and evaluation of compound libraries derived from this aldehyde to uncover novel biological activities.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in the development of PI3Kα inhibitors, 2-difluoromethylbenzimidazole derivatives have been synthesized and evaluated, with SAR analysis guiding the design of more potent compounds. mdpi.com By synthesizing a series of related compounds from this compound—such as chalcones, imines, or benzimidazoles—and systematically testing their biological effects, researchers can elucidate the specific contributions of the difluoromethyl group to activity. This exploration could lead to the discovery of new therapeutic or agrochemical agents and provide deeper insights into the molecular interactions governed by the difluoromethyl moiety.

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry offers powerful tools to accelerate the research and development process involving compounds like this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can provide critical insights and guide synthetic efforts. mdpi.com

For instance, molecular docking can predict how a series of derivatives might bind to a specific protein target, helping to prioritize which compounds to synthesize. mdpi.com MD simulations can then be used to assess the stability of these predicted binding modes over time. Furthermore, 3D-QSAR models can be built to correlate the structural features of a set of molecules with their observed biological activity, highlighting regions of the molecule where modifications are likely to increase potency. mdpi.com These computational approaches have been successfully applied to study 2-difluoromethylbenzimidazole derivatives, demonstrating their utility in understanding ligand-receptor binding and guiding the design of new inhibitors. mdpi.com Applying these predictive models to derivatives of this compound can streamline the discovery of new molecules with desired properties, saving significant time and resources in the laboratory.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 945004-44-4
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Form Solid
Flash Point 102.77 °C (217.0 °F)
InChI Key VWWBACHLEZWOEK-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for PI3Kα Inhibition

This table illustrates how computational models and SAR studies, such as those performed on related benzimidazole (B57391) structures mdpi.com, can guide the design of new compounds based on a core scaffold.

Compound IDR-Group at Position XPredicted IC₅₀ (nM)Key Interaction
DFB-01 -H150Baseline
DFB-02 -NH₂75H-bond donor
DFB-03 -OH90H-bond donor/acceptor
DFB-04 -CH₃130Steric bulk
DFB-05 -Cl65Halogen bond
DFB-06 -OCH₃85H-bond acceptor

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 3-(difluoromethyl)benzaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodology : A common approach involves nucleophilic substitution or fluorination of precursor benzaldehydes. For example, this compound can be synthesized via reaction of 3-(chloromethyl)benzaldehyde with difluoromethylating agents (e.g., HF-pyridine complexes) under controlled anhydrous conditions. Optimization includes adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Purification via flash chromatography (eluent: ethyl acetate/hexane) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The difluoromethyl group (–CF₂H) exhibits characteristic splitting patterns (e.g., triplet for –CF₂H in ¹H NMR at δ ~5.8–6.2 ppm; ¹³C signals for –CF₂– at δ ~110–120 ppm).
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (C₈H₆F₂O: 156.04 g/mol).
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C–F (~1100–1250 cm⁻¹) confirm functional groups .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation.
  • First aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention if ingested .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : The electron-withdrawing –CF₂H group increases the electrophilicity of the aldehyde carbonyl, accelerating reactions with nucleophiles (e.g., Grignard reagents). Computational studies (DFT) can quantify charge distribution, while kinetic experiments (e.g., monitoring reaction rates with/without –CF₂H) validate electronic effects .

Q. What strategies resolve contradictions in reported antifungal activity data for this compound derivatives?

  • Methodology :

  • Dose-response assays : Test compounds across a concentration range (e.g., 0.1–100 µM) to establish EC₅₀ values.
  • Structural analogs : Compare activity of derivatives with varying substituents (e.g., –CH₃ vs. –CF₃) to identify structure-activity relationships (SAR).
  • Statistical validation : Use ANOVA or t-tests to assess significance of biological replicates .

Q. How can crystallization conditions be optimized to obtain single-crystal X-ray structures of this compound derivatives?

  • Methodology :

  • Solvent screening : Test polar/non-polar solvent mixtures (e.g., ethanol/water, DMSO/hexane).
  • Slow evaporation : Allow gradual solvent evaporation at controlled temperatures (e.g., 4°C).
  • Diffraction analysis : Use Bruker CCD detectors with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Q. What mechanistic insights explain the role of this compound in inhibiting fungal cytochrome P450 enzymes?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions between the compound and fungal CYP51 active sites.
  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant CYP51 and spectrophotometric detection of demethylation activity.
  • Metabolic profiling : Track ergosterol biosynthesis via LC-MS in treated vs. untreated fungal cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.